Sodium bromodifluoroacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-bromo-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQKQIYWKXZJGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382075 | |
| Record name | sodium 2-bromo-2,2-difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84349-27-9 | |
| Record name | sodium 2-bromo-2,2-difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromodifluoroacetic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies of Sodium Bromodifluoroacetate
Established Synthetic Routes
The preparation of sodium bromodifluoroacetate is a straightforward and well-established process. The most common method involves a simple acid-base neutralization reaction. thieme-connect.comgoogle.com In this procedure, bromodifluoroacetic acid (BrCF₂CO₂H) is treated with an equimolar amount of sodium hydroxide (B78521) (NaOH) in a suitable solvent, typically methanol. thieme-connect.comgoogle.com The reaction proceeds efficiently at room temperature to yield this compound as a solid product after solvent removal. thieme-connect.com This method is valued for its simplicity and high yield, making the reagent readily accessible for further use. thieme-connect.comgoogle.com
Comparative Analysis with Analogous Compounds (e.g., Sodium Chlorodifluoroacetate)
The utility of this compound as a difluorocarbene source is best understood when compared to its chlorine-containing analog, sodium chlorodifluoroacetate (ClCF₂CO₂Na). organic-chemistry.orgbeilstein-journals.org For many years, sodium chlorodifluoroacetate was a primary reagent for generating difluorocarbene via thermolysis. thieme-connect.comchim.it However, research has demonstrated that this compound offers considerable advantages in terms of reaction efficiency and handling. google.comorganic-chemistry.orgbeilstein-journals.org The weaker carbon-bromine bond compared to the carbon-chlorine bond allows for the decomposition to difluorocarbene to occur under milder conditions. cas.cn
A study by Amii and co-workers directly compared the efficacy of the two reagents in the difluorocyclopropanation of 1,1-diphenylethene. The results clearly illustrated the superior performance of the bromo-derivative. beilstein-journals.orgresearchgate.net
| Reagent | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium Chlorodifluoroacetate | 8 | 180 | 3 | 78 |
| This compound | 4 | 150 | 0.25 | 99 |
A significant practical advantage of this compound is its ease of handling. thieme-connect.comorganic-chemistry.org Unlike sodium chlorodifluoroacetate, which is known to be highly hygroscopic and deliquescent (readily absorbing moisture from the air to the point of dissolving), this compound is comparatively non-hygroscopic. organic-chemistry.orgbeilstein-journals.orgresearchgate.net This property simplifies storage and handling procedures, as it does not require strictly anhydrous conditions or an inert atmosphere, making it operationally simpler for synthetic chemists. organic-chemistry.orgsorbonne-universite.fr
This compound functions effectively under significantly milder conditions than its chloro-analog. google.comorganic-chemistry.org The thermal decomposition of this compound to generate difluorocarbene occurs at lower temperatures, typically around 150 °C, whereas sodium chlorodifluoroacetate often requires temperatures of 180–190 °C. beilstein-journals.orgsorbonne-universite.fr This reduction in temperature can be crucial for reactions involving thermally sensitive substrates. organic-chemistry.orgsorbonne-universite.fr Furthermore, syntheses using this compound often require a smaller excess of the reagent to achieve high yields, leading to improved atom economy and reduced waste. google.comorganic-chemistry.orgcas.cn This efficiency eliminates the need for slow addition techniques that are sometimes necessary with the chloro-derivative to control the reaction and improve yields. organic-chemistry.orgsorbonne-universite.fr
This compound is a stable solid at room temperature. thieme-connect.combeilstein-journals.org This stability under normal storage conditions contributes to its reliability and ease of use in the laboratory, ensuring consistent reactivity over time. beilstein-journals.orgsynquestlabs.com It is typically stored in a cool, dark place and may be kept under an inert gas to ensure long-term purity. tcichemicals.comsigmaaldrich.com
The use of other halodifluoroacetates, particularly sodium chlorodifluoroacetate, is accompanied by several challenges that limit their application. beilstein-journals.orgsorbonne-universite.fr
High Reaction Temperatures: The primary drawback is the high temperature (180–190 °C) required for its thermal decomposition to generate difluorocarbene. beilstein-journals.orgsorbonne-universite.fr These harsh conditions are unsuitable for many complex or sensitive molecules, which may decompose or undergo side reactions. sorbonne-universite.fr
Hygroscopic Nature: Sodium chlorodifluoroacetate is highly hygroscopic and deliquescent, making it difficult to handle and weigh accurately. beilstein-journals.orgresearchgate.net This necessitates the use of glove boxes or dry-air conditions, adding complexity to the experimental setup. beilstein-journals.org
Excess Reagent Requirement: To drive reactions to completion, a significant excess of sodium chlorodifluoroacetate (often 8 equivalents or more) is typically required. beilstein-journals.orgsorbonne-universite.fr This not only increases the cost of the reaction but also complicates the purification of the final product due to the large amount of salt residue. beilstein-journals.org
By-product Formation: Under prolonged reaction times at high temperatures, the desired products can sometimes undergo further reactions, leading to the formation of undesired by-products. beilstein-journals.orgresearchgate.net
Mechanistic Investigations of Sodium Bromodifluoroacetate Reactivity
Difluorocarbene Generation and Reaction Mechanisms
The most prominent role of sodium bromodifluoroacetate in organic synthesis is as a source of difluorocarbene. This section explores the generation of this key intermediate and the mechanisms of its subsequent reactions.
Thermal Decarboxylation Pathways
The generation of difluorocarbene from this compound is primarily achieved through thermal decarboxylation. nih.gov This process involves heating the salt, which leads to the loss of carbon dioxide and the formation of a bromodifluoromethyl anion, which then releases a bromide ion to yield difluorocarbene.
The thermal stability of the halodifluoroacetate salt dictates the temperature required for decarboxylation. This compound is known to decompose at lower temperatures compared to its chloro-analogue, sodium chlorodifluoroacetate. nih.govbeilstein-journals.orgnih.gov This is attributed to the lower carbon-bromine bond dissociation energy compared to the carbon-chlorine bond. sorbonne-universite.fr Typically, temperatures ranging from 120 °C to 150 °C are sufficient to induce efficient decarboxylation of this compound. sorbonne-universite.fr
The generated difluorocarbene is a highly electrophilic species that readily reacts with a variety of unsaturated substrates, most notably alkenes, to form gem-difluorocyclopropanes. organic-chemistry.orgresearchgate.net The reaction is a [2+1] cycloaddition, where the two electrons from the carbene and the two π-electrons from the alkene form a new three-membered ring.
A comparative study on the difluorocyclopropanation of 1,1-diphenylethene using sodium chlorodifluoroacetate and this compound highlighted the superior efficacy of the bromo-derivative. beilstein-journals.orgnih.gov Under identical conditions, this compound provided a near-quantitative yield of the corresponding gem-difluorocyclopropane, while the chloro-analogue was less effective. beilstein-journals.orgnih.gov
| Reagent | Temperature (°C) | Yield of gem-difluorocyclopropane (%) |
| Sodium chlorodifluoroacetate | 180 | 96 |
| Sodium chlorodifluoroacetate | 150 | 64 |
| This compound | 150 | 99 |
| This compound | 120 | 76 |
Comparative efficiency of halodifluoroacetates in the difluorocyclopropanation of 1,1-diphenylethene. sorbonne-universite.fr
Influence of Reaction Conditions on Carbene Formation and Reactivity
The lower decomposition temperature of this compound compared to sodium chlorodifluoroacetate is a significant advantage, allowing for reactions to be conducted under milder conditions. nih.govorganic-chemistry.org This is particularly beneficial when working with thermally sensitive substrates, such as silyl (B83357) enol ethers, where higher temperatures can lead to decomposition and side reactions. sorbonne-universite.frorganic-chemistry.org For instance, the reaction of a silyl enol ether with sodium chlorodifluoroacetate at 180 °C yielded the desired siloxydifluorocyclopropane in only 23% yield, along with byproducts from thermal ring-opening. sorbonne-universite.fr In contrast, using this compound at 150 °C afforded the desired product in 69% yield as the sole product. sorbonne-universite.fr
The choice of solvent is also critical. High-boiling point aprotic solvents like diglyme (B29089) or triglyme (B29127) are commonly used to achieve the necessary reaction temperatures for thermal decarboxylation. beilstein-journals.orggoogle.com
Furthermore, the need for slow addition of the carbene precursor, a technique often required with sodium chlorodifluoroacetate to maintain a low concentration of the reactive intermediate and suppress side reactions, is often unnecessary with this compound. sorbonne-universite.frorganic-chemistry.org This operational simplicity, combined with its non-hygroscopic nature, makes this compound a more user-friendly reagent. nih.govorganic-chemistry.org
Radical Pathways in Reactions Involving Bromodifluoroacetate
While the generation of difluorocarbene is a major reaction pathway for this compound, its ester derivatives, such as ethyl bromodifluoroacetate, can also participate in radical reactions. These processes offer alternative and complementary methods for the introduction of the difluoroacetyl group into organic molecules.
Atom Transfer Radical Addition (ATRA) Processes
Atom Transfer Radical Addition (ATRA) is a key radical pathway involving bromodifluoroacetate derivatives. In this process, a radical initiator, often a transition metal catalyst, abstracts the bromine atom from the bromodifluoroacetate to generate a difluoroacetyl radical (•CF₂CO₂R). rsc.org This radical then adds to an unsaturated bond, typically a carbon-carbon double or triple bond, to form a new carbon-centered radical. This new radical subsequently abstracts a halogen atom from another molecule of the bromodifluoroacetate, propagating the radical chain and forming the final product.
Copper-catalyzed ATRA reactions of ethyl bromodifluoroacetate with alkenes have been developed, providing a method for the regioselective bromodifluoroacetylation of alkenes under mild conditions. figshare.comacs.orgnih.gov Mechanistic studies have confirmed the involvement of an ATRA process in this difunctionalization reaction. figshare.comacs.orgnih.gov Similarly, a cobalt catalyst system has been successfully employed for the ATRA of bromodifluoroacetamides to arylalkynes and terminal alkenes. rsc.org
Radical-Polar Crossover Reactions
Radical-polar crossover (RPC) reactions represent an emerging area where both radical and ionic intermediates are involved in the reaction sequence. researchgate.net In the context of bromodifluoroacetate chemistry, a radical addition to an alkene can be followed by a single-electron transfer (SET) process, leading to the formation of a cationic or anionic intermediate. This intermediate then undergoes further transformation, often involving a 1,2-migration, to yield the final product. chemrxiv.org
Visible-light-induced photoredox catalysis has been utilized to initiate such radical-polar crossover reactions. mdpi.combohrium.com For example, the reaction of cinnamyl alcohols with ethyl bromodifluoroacetate under blue LED irradiation proceeds via the addition of the •CF₂CO₂Et radical to the double bond, followed by lactonization and a bromine atom transfer to afford brominated α,α-difluoro-γ-lactones in a diastereoselective manner. mdpi.com
Role of Catalysis in Modulating Reactivity
Catalysis plays a pivotal role in directing the reactivity of this compound and its derivatives, enabling transformations that are either not possible or inefficient under purely thermal conditions.
In the realm of carbene chemistry, copper(I) catalysts have been shown to mediate the [4+1] cycloaddition of silyl dienol ethers with this compound. acs.orgsci-hub.st This reaction proceeds through a presumed copper(I) difluorocarbene complex, representing a novel mode of reactivity for transition metal difluorocarbene complexes. acs.org
For radical reactions, transition metal catalysts, particularly those based on copper, are instrumental in initiating ATRA processes. figshare.comacs.orgnih.govacs.org The catalyst facilitates the initial homolytic cleavage of the C-Br bond in ethyl bromodifluoroacetate, generating the key difluoroacetyl radical. The choice of ligand for the metal catalyst can also be crucial in optimizing the reaction efficiency. kuleuven.be
Furthermore, copper catalysis has been employed in the decarboxylative trifluoromethylation of propargyl bromodifluoroacetates. nih.gov In this transformation, a copper(I) catalyst, in conjunction with a ligand and an additive like this compound, promotes the conversion of the propargyl bromodifluoroacetate to a trifluoromethyl-containing product. nih.gov
Transition Metal Catalysis (e.g., Copper-mediated reactions)
Transition metals, especially copper, play a pivotal role in mediating reactions involving this compound. These metals facilitate the formation of metal-difluorocarbene complexes, which then participate in subsequent transformations.
A prominent example is the copper(I)-catalyzed [4+1] cycloaddition of silyl dienol ethers with this compound. acs.org Mechanistic analysis, supported by high-resolution mass spectroscopy, suggests that the reaction proceeds through a copper(I) difluorocarbene complex. acs.org This represents a key instance of a [4+1] cycloaddition promoted by a transition metal difluorocarbene complex. acs.org
In other copper-mediated reactions, the initial step is often the formation of difluorocarbene, which then reacts in a concerted manner. For instance, in the difluoromethylation of phenols, a copper-mediated process leads to the formation of difluorocarbene, followed by its concerted addition to the phenol, forming a three-center transition state. researchgate.net Similarly, copper catalysts can be used for the selective C5-H bromination and difluoromethylation of 8-aminoquinoline (B160924) amides using ethyl bromodifluoroacetate as a bifunctional reagent. nih.gov The reaction's outcome is dictated by the copper source and additives; a cupric catalyst with an alkaline additive leads to bromination, while a cuprous catalyst with a silver additive favors difluoromethylation. nih.gov A proposed mechanism for the difluoromethylation involves the formation of a Cu(I)-quinoline complex, followed by an intermolecular single electron transfer (SET) to ethyl bromodifluoroacetate to generate a ·CF₂CO₂Et radical and a Cu(II) complex. nih.gov
The generation of a Pd=CF₂ intermediate is proposed in the palladium-catalyzed difluoromethylation of aryl boronic acids with ethyl bromodifluoroacetate. rsc.org This highlights that other transition metals can also effectively mediate reactions involving difluorocarbene precursors.
Table 1: Examples of Copper-Mediated Reactions with this compound Derivatives
| Reaction Type | Substrates | Catalyst System | Proposed Intermediate | Product | Ref. |
| [4+1] Cycloaddition | Silyl dienol ethers, this compound | Copper(I) | Copper(I) difluorocarbene complex | 4,4-Difluorocyclopent-1-en-1-yl silyl ethers | acs.org |
| Difluoromethylation | Phenols, Sodium chlorodifluoroacetate | Copper | Difluorocarbene | Aryl difluoromethyl ethers | researchgate.net |
| C5-Difluoromethylation | 8-Aminoquinoline amides, Ethyl bromodifluoroacetate | CuBr, AgOAc | ·CF₂CO₂Et radical, Cu(II) complex | C5-Difluoromethylated quinolones | nih.gov |
| C-C Coupling | Alkenyl boronates, Bromodifluoroacetates | Copper powder, TMEDA | Radical and organocopper intermediates | gem-Difluoroallylacetates | chemrxiv.org |
This table is interactive. Click on the headers to sort the data.
Organocatalysis and Metal-free Approaches
While transition metals are effective, organocatalytic and metal-free approaches for reactions with this compound and its derivatives have also been developed, offering alternative and often milder reaction conditions.
This compound itself is an effective difluorocarbene source for the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes under metal-free, thermal conditions. thieme-connect.comchinesechemsoc.org It is considered less hygroscopic and easier to handle than its chloro-analogue, sodium chlorodifluoroacetate. researchgate.net
Organocatalytic strategies have been successfully employed for the functionalization of gem-difluoroalkenes. For instance, 1,1,3,3-tetramethylguanidine (B143053) (TMG) can catalyze the nucleophilic addition of aryl thiols to gem-difluoroalkenes to provide β,β-difluorophenethyl arylthioethers, a reaction that proceeds without the loss of fluorine. nih.gov This highlights a "fluorine-retentive" approach. nih.gov
Furthermore, metal-free methods for N-difluoromethylation have been reported. A novel, transition metal-free synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones utilizes ethyl bromodifluoroacetate as the fluorine source. rsc.org The proposed mechanism involves a two-step process: N-alkylation of the pyridine (B92270) by ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and subsequent decarboxylation. rsc.org
In some cases, this compound can play a dual role. In a one-pot cascade process with primary amines, it acts as both a C1 synthon and a difluoroalkylating reagent to form fluorine-containing heterocycles. rsc.org Mechanistic studies, supported by DFT calculations, suggest that a base actively participates in forming a key isocyanide intermediate from the primary amine and difluorocarbene. rsc.org
Theoretical and Computational Chemistry Studies on Reaction Intermediates and Transition States
Theoretical and computational chemistry studies have provided significant insights into the intermediates and transition states involved in reactions of this compound and related compounds. These studies complement experimental findings and help to elucidate complex reaction mechanisms.
In the context of copper-mediated reactions, computational studies have been used to investigate the formation and reactivity of copper-difluorocarbene complexes. For the copper(I)-catalyzed [4+1] cycloaddition, theoretical calculations could help to model the structure of the proposed copper(I) difluorocarbene complex and the transition state of the cycloaddition step. acs.org
For the dual-role reaction of ethyl bromodifluoroacetate with primary amines, DFT calculations supported the proposed mechanism involving the base-assisted formation of an isocyanide intermediate. rsc.org These calculations can provide energetic details of the reaction pathway, including the stability of intermediates and the energy barriers of transition states.
Computational studies have also been applied to photoenzymatic reactions. In the synthesis of fluorinated amides, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations were used to investigate the energy barriers and configurational preferences during product formation. nih.gov These studies revealed that an amide substrate exhibited stronger binding to the enzyme than a corresponding ester substrate, explaining the observed reactivity differences. nih.gov
The mechanism of radical reactions has also been a subject of computational investigation. For the reaction of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, a plausible mechanism involving radical and organocopper intermediates was proposed based on experimental results and literature data. researchgate.net Theoretical calculations can further refine such proposed mechanisms by evaluating the feasibility of different radical pathways and the structures of the involved intermediates.
Applications of Sodium Bromodifluoroacetate in Organic Synthesis
Synthesis of gem-Difluorocyclopropanes and gem-Difluorocyclopropenes
Cycloaddition Reactions with Alkenes and Alkynes
Sodium bromodifluoroacetate serves as an excellent difluorocarbene source for [2+1] cycloaddition reactions with a wide range of alkenes and alkynes. organic-chemistry.orgrsc.org Upon heating, it smoothly decarboxylates to generate difluorocarbene, which then reacts in situ with unsaturated substrates to yield the corresponding difluorinated cyclopropane (B1198618) or cyclopropene (B1174273) rings. organic-chemistry.org This process is highly efficient for various alkyl- and aryl-substituted alkenes. researchgate.net
Research has demonstrated the superiority of this compound over sodium chlorodifluoroacetate in these reactions. For instance, in the difluorocyclopropanation of 1,1-diphenylethene, this compound achieves a near-quantitative yield at a lower temperature and with fewer equivalents of the reagent compared to its chloro-analog. researchgate.net This enhanced reactivity eliminates the need for slow addition techniques often required with other precursors. organic-chemistry.org The reaction is effective for both terminal and internal alkynes, converting them into gem-difluorocyclopropenes in high yields. organic-chemistry.org
| Entry | Reagent | Equivalents | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | ClCF₂CO₂Na | 4 | 180 | 20 | 96 |
| 2 | ClCF₂CO₂Na | 2 | 150 | 20 | Poor |
| 3 | BrCF₂CO₂Na | 2 | 150 | 20 | 99 |
| 4 | BrCF₂CO₂Na | 2 | 120 | 20 | 76 |
Stereochemical Fidelity in Cyclopropanation
The difluorocyclopropanation using difluorocarbene generated from this compound proceeds with a high degree of stereochemical fidelity. The [2+1] cycloaddition is a stereospecific process where the configuration of the starting alkene is retained in the cyclopropane product. organic-chemistry.org This is a crucial feature for the synthesis of complex molecules where maintaining specific stereochemistry is essential.
Formation of Siloxydifluorocyclopropanes
This compound is particularly effective for the synthesis of thermally sensitive compounds like siloxydifluorocyclopropanes. researchgate.net These compounds are valuable synthetic intermediates. The milder conditions required for the decarboxylation of this compound prevent the thermal decomposition that can be problematic when using sodium chlorodifluoroacetate, leading to cleaner reactions and higher yields of the desired siloxy-substituted products. organic-chemistry.org This method has been successfully applied to sensitive substrates such as trimethylsilylenol ethers. researchgate.net
Difluoromethylation Reactions
While extensively used as a difluorocarbene source for cycloaddition, the difluorocarbene generated from this compound and its ester derivatives can also participate in difluoromethylation reactions, where a CF₂H group is installed onto a molecule.
C-H Difluoromethylation
The direct C-H difluoromethylation involves the insertion of a difluorocarbene into a C-H bond. While difluorocarbene is a known intermediate for such reactions, specific and broad applications using this compound for the difluoromethylation of sp³- and sp-hybridized carbon nucleophiles are not as extensively documented as its use in cyclopropanation. cas.cn Methodologies for C-H difluoromethylation often employ other specialized reagents designed for this purpose. cas.cn
Heteroatom Difluoromethylation (N-, O-, S-, Se-difluoromethylation)
The electrophilic difluorocarbene generated from precursors can be trapped by heteroatom nucleophiles, leading to N-, O-, S-, and Se-difluoromethylated products. rsc.org Although much of the foundational work in this area has been performed using sodium chlorodifluoroacetate, which is effective for the difluoromethylation of various thiols, nitrogen heterocycles, and phenylselenol, the principles extend to other difluorocarbene sources. acs.org
Recent studies have shown that ethyl bromodifluoroacetate, a derivative, can be used in a transition-metal-free method for the N-difluoromethylation of pyridines and 4-pyridones/quinolones. nih.govnih.gov The process involves an initial N-alkylation followed by in situ hydrolysis and decarboxylation to yield the N-CF₂H product. nih.govnih.gov This highlights the utility of bromodifluoroacetate derivatives as effective difluoromethylating agents for nitrogen-containing heterocycles. nih.gov
Late-Stage Difluoromethylation Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of new functional groups into complex, drug-like molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The difluoromethyl group (–CF₂H) is a valuable moiety in drug design, often serving as a lipophilic bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability and binding affinity.
This compound, through the generation of difluorocarbene, presents a potential tool for late-stage difluoromethylation. The process involves the thermal decomposition of the salt to produce difluorocarbene, which can then be trapped by various nucleophiles present in a complex molecule, such as phenols, thiols, and amines, to install the difluoromethyl group. While specific examples of this compound being used in the final step of a complex pharmaceutical synthesis are not extensively documented in the readily available literature, its proven reactivity with a range of functional groups underscores its potential for such applications. The successful difluoromethylation of functionalized substrates demonstrates the functional group tolerance required for LSF. For instance, the reaction of difluorocarbene with heteroatom nucleophiles is a well-established transformation, and this reactivity could be harnessed for the late-stage modification of bioactive molecules containing these functionalities. cas.cn
C-C Coupling Reactions
This compound facilitates important carbon-carbon bond-forming reactions, primarily through the cycloaddition of its derived difluorocarbene to unsaturated systems.
A notable application of this compound is in the difluorocyclopropanation of alkenyl boronic derivatives. This reaction provides access to gem-difluorocyclopropyl boronates, which are versatile synthetic intermediates. Research by Amii and co-workers has demonstrated that this compound is an effective difluorocarbene source for the high-yielding synthesis of gem-difluorocyclopropanes from various alkenes, including alkenyl (pinacol) boranes. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov The reaction proceeds by the thermal decomposition of this compound to generate difluorocarbene, which then undergoes a [2+1] cycloaddition with the carbon-carbon double bond of the alkenyl boronate. This method is advantageous due to its operational simplicity and the stability of the reagent compared to its chloro-analogue. researchgate.netnih.gov
The reaction of alkenyl (pinacol) boranes with this compound in diglyme (B29089) at 150 °C leads to the corresponding gem-difluorocyclopropyl (pinacol) boranes in excellent yields. researchgate.net
Table 1: Difluorocyclopropanation of Alkenyl (Pinacol) Boranes with this compound researchgate.net
| Substrate (Alkenyl (Pinacol) Borane) | Product | Yield (%) |
|---|---|---|
| (E)-Oct-1-en-1-yl(pinacol)borane | 2-(Hexyl)-1,1-difluorocyclopropyl(pinacol)borane | 95 |
| (E)-Styryl(pinacol)borane | 2-Phenyl-1,1-difluorocyclopropyl(pinacol)borane | 93 |
This compound has been employed as a co-catalyst in the copper-catalyzed vicinal disulfonylation of terminal alkynes. nih.govresearchgate.net This reaction provides a direct and efficient pathway to synthesize (E)-1,2-disulfonylethenes, which are important structural motifs in medicinal and materials chemistry. The protocol involves the reaction of a terminal alkyne with a sodium arylsulfinate in the presence of a copper(I) catalyst and this compound. nih.govresearchgate.net
The reaction exhibits good functional group compatibility and excellent stereoselectivity, exclusively affording the (E)-isomer. A variety of terminal alkynes, including those with aryl and alkyl substituents, can be effectively disulfonylated. Similarly, sodium arylsulfinates with both electron-donating and electron-withdrawing groups on the aromatic ring are well-tolerated. researchgate.net
Table 2: Copper-Catalyzed Vicinal Disulfonylation of Terminal Alkynes researchgate.net
| Alkyne | Sodium Arylsulfinate | Yield (%) |
|---|---|---|
| Phenylacetylene | Sodium p-toluenesulfinate | 85 |
| 4-Ethynyltoluene | Sodium p-toluenesulfinate | 82 |
| 4-Methoxyphenylacetylene | Sodium p-toluenesulfinate | 78 |
| 4-Chlorophenylacetylene | Sodium p-toluenesulfinate | 75 |
| 1-Octyne | Sodium p-toluenesulfinate | 72 |
| Phenylacetylene | Sodium benzenesulfinate | 83 |
| Phenylacetylene | Sodium 4-chlorobenzenesulfinate | 76 |
Synthesis of Heterocyclic Compounds
The generation of difluorocarbene from this compound provides a valuable tool for the construction of various heterocyclic systems, particularly those containing fluorine atoms, which can significantly influence their biological activity.
While direct examples using this compound are not as prevalent in the literature, the closely related ethyl bromodifluoroacetate (BrCF₂COOEt) has been shown to be a versatile reagent for the synthesis of fluorine-containing heteroaromatics such as benzimidazoles and benzoxazoles. rsc.orgresearchgate.netorganic-chemistry.org The underlying principle of these syntheses is the in situ generation of difluorocarbene, which then acts as a C1 synthon. This reactivity is directly analogous to the behavior of this compound.
In a copper-catalyzed carbocyclization, 2-functionalized anilines react with ethyl bromodifluoroacetate to yield a variety of N-containing heterocycles. organic-chemistry.org For example, the reaction of o-phenylenediamines with ethyl bromodifluoroacetate in the presence of a copper catalyst can afford benzimidazoles. Similarly, 2-aminophenols can be converted to benzoxazoles. In some instances, ethyl bromodifluoroacetate can play a dual role, acting as both the C1 synthon for the heterocycle formation and as a difluoromethylating agent. rsc.orgresearchgate.net
Table 3: Synthesis of Fluorine-containing Heteroaromatics using Ethyl Bromodifluoroacetate organic-chemistry.org
| Substrate | Product | Yield (%) |
|---|---|---|
| o-Phenylenediamine | Benzimidazole | 85 |
| 4-Methyl-1,2-phenylenediamine | 5-Methylbenzimidazole | 82 |
| 2-Aminophenol | Benzoxazole | 78 |
| 2-Amino-4-methylphenol | 5-Methylbenzoxazole | 75 |
A significant application of this compound is in the copper-catalyzed synthesis of isothiocyanates from primary amines and elemental sulfur. rsc.org This organophosphine-free method provides a practical and efficient route to a wide range of isothiocyanates, which are important intermediates in organic synthesis and are found in many biologically active compounds.
The reaction proceeds via the in situ generation of difluorocarbene from this compound. The difluorocarbene is proposed to react with the primary amine to form an isocyanide intermediate, which is then sulfurated by elemental sulfur to yield the corresponding isothiocyanate. rsc.org This method is applicable to both aromatic and aliphatic primary amines and tolerates a variety of functional groups.
Table 4: Copper-Catalyzed Synthesis of Isothiocyanates using this compound rsc.org
| Amine | Product | Yield (%) |
|---|---|---|
| Aniline | Phenyl isothiocyanate | 87 |
| 4-Methoxyaniline | 4-Methoxyphenyl isothiocyanate | 91 |
| 4-Chloroaniline | 4-Chlorophenyl isothiocyanate | 85 |
| 4-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)phenyl isothiocyanate | 61 |
| Benzylamine | Benzyl isothiocyanate | 78 |
| 2-Aminobiphenyl | 2-Biphenyl isothiocyanate | 86 |
Synthesis of Complex Molecular Structures and Building Blocks
This compound serves as a highly effective precursor for the synthesis of intricate molecular architectures and essential building blocks in organic chemistry. Its utility stems primarily from its ability to generate difluorocarbene (:CF₂), a versatile and reactive intermediate, upon thermal decomposition. organic-chemistry.orgsemanticscholar.org This process allows for the introduction of the difluoromethylene (-CF₂-) group into various organic substrates, leading to the formation of structurally diverse gem-difluorinated compounds. cas.cn These compounds are of significant interest due to the unique properties conferred by the fluorine atoms, such as altered electronic effects, increased thermal stability, and modified biological activity. cas.cnnbinno.com
The generation of difluorocarbene from this compound offers notable advantages over traditional precursors like sodium chlorodifluoroacetate (ClCF₂CO₂Na). organic-chemistry.orgresearchgate.net Research has demonstrated that this compound is often more efficient, requiring lower reaction temperatures and smaller quantities of the reagent. organic-chemistry.org Furthermore, it is a non-hygroscopic solid, which simplifies handling and storage procedures in a laboratory setting. organic-chemistry.orgresearchgate.net These practical benefits make it a preferred reagent for many difluorocyclopropanation reactions. researchgate.net
The primary application of difluorocarbene generated from this salt is in cycloaddition reactions with carbon-carbon multiple bonds. cas.cn It reacts readily with a wide range of alkenes and alkynes to produce gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. organic-chemistry.orgsemanticscholar.org These strained, fluorinated ring systems are valuable synthetic intermediates, acting as building blocks for more complex molecules, including those with applications in materials science. organic-chemistry.orgcas.cn
Applications in Materials Science (e.g., Liquid Crystalline Materials, Polymers)
The introduction of difluoromethylene units into organic molecules via this compound has significant implications for materials science, particularly in the development of advanced polymers and liquid crystalline materials. organic-chemistry.orgnbinno.com The unique electronic properties and steric profile of the C-F bond can profoundly influence the bulk properties of a material, leading to enhanced thermal stability, chemical resistance, and specific mesomorphic (liquid crystalline) behaviors. organic-chemistry.orgnbinno.comnbinno.com
In the realm of polymer science, this compound is used as a source of difluorocarbene for the chemical modification of existing unsaturated polymers. kpi.ua The difluorocarbene adds across the carbon-carbon double bonds within the polymer backbone, creating difluorocyclopropane moieties. kpi.ua This process, known as difluorocyclopropanation, alters the polymer's microstructure and, consequently, its physical properties. For example, the modification of unsaturated silyl-containing polymers with difluorocarbene has been shown to yield random copolymers. kpi.ua The extent of this modification directly influences key material characteristics such as the glass transition temperature (Tg). kpi.ua Such modifications allow for the fine-tuning of polymer properties to create materials with enhanced thermal stability and other desirable characteristics for high-performance applications. nbinno.comkpi.ua
Research Findings on Difluorocyclopropanation Efficiency
Detailed studies have highlighted the superior efficiency of this compound as a difluorocarbene source compared to its chloro-analogue. Research by Amii and co-workers provides a clear comparison for the difluorocyclopropanation of 1,1-diphenylethylene (B42955).
| Reagent | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.5 | 80 | 12 | 95 |
| Sodium chlorodifluoroacetate | 4.0 | 180 | 12 | 80 |
| This table is based on data presented in research comparing the efficiency of difluorocarbene precursors. researchgate.net |
One documented experimental procedure for a typical difluorocyclopropanation involves adding a solution of this compound in diglyme to a solution of 1,1-diphenylethylene at 150 °C. tcichemicals.comtcichemicals.com This reaction proceeds to completion in minutes, yielding the corresponding 1,1-difluoro-2,2-diphenylcyclopropane in 99% yield after purification. tcichemicals.comtcichemicals.com This high efficiency and operational simplicity underscore the value of this compound in synthesizing key building blocks for advanced materials. organic-chemistry.org
Environmental and Biological Considerations of Sodium Bromodifluoroacetate and Its Derivatives
Environmental Fate and Degradation Pathways of Fluorinated Compounds
The environmental persistence of fluorinated compounds is largely dictated by the strength of the carbon-fluorine (C-F) bond, one of the most stable bonds in organic chemistry. researchgate.net This stability often renders perfluorinated compounds (PFCs) resistant to natural degradation processes. ag.state.mn.us However, polyfluorinated compounds, which also contain C-H bonds, can undergo partial biodegradation. For instance, studies have shown that compounds like 8:2 fluorotelomer alcohol can be degraded by bacteria found in soil and wastewater into perfluorooctanoic acid (PFOA). researchgate.netnih.govsemanticscholar.org Similarly, 2-N-ethyl(perfluorooctane sulfonamido)ethanol can be transformed into perfluorooctanesulfonate (B1231939) (PFOS) by wastewater sludge. researchgate.netnih.govsemanticscholar.org It remains unclear if these resulting perfluorinated acids undergo further degradation. researchgate.netnih.govsemanticscholar.org
The complete breakdown, or mineralization, of these compounds is often not achieved. nih.govsemanticscholar.org The primary obstacle to the complete biodegradation of PFCs is the high stability of the C-F bond. nih.govsemanticscholar.org However, microbial-catalyzed defluorination reactions have been observed. nih.govsemanticscholar.org Under anaerobic conditions, reductive defluorination is an energetically favorable process. nih.govsemanticscholar.org This suggests a potential for microorganisms to adapt and evolve mechanisms to utilize these compounds as an energy source, similar to the observed microbial degradation of organochlorine compounds, which were once considered recalcitrant. nih.govsemanticscholar.org
Research into the biodegradation of simpler fluorinated molecules like sodium monofluoroacetate has identified various bacteria and fungi capable of cleaving the C-F bond. Organisms such as Pseudomonas sp. and Fusarium solani have demonstrated the ability to defluorinate this compound intracellularly, converting it to glycolate (B3277807) and fluoride (B91410) ions. This process is influenced by environmental factors such as temperature, pH, and the availability of other carbon and nitrogen sources. While these findings relate to a monofluorinated compound, they offer insights into the potential for microbial systems to adapt to the degradation of more complex fluorinated molecules.
The degradation of fluorinated compounds in the environment is a slow process. For example, fluorotelomer acrylate (B77674) polymers in soil and landfills are predicted to be a long-term source of PFOA formation. nih.gov The transformation of the hydrocarbon portions of partially fluorinated chemicals is a key area of degradation research. ag.state.mn.us
Biologically Active Compounds Derived from Sodium Bromodifluoroacetate
This compound serves as a valuable reagent in the synthesis of various biologically active molecules. Its utility lies in its ability to introduce fluorine atoms into organic compounds, a modification that can significantly alter their biological properties.
The introduction of fluorine into bioactive molecules can lead to analogs with enhanced or modified activities. This compound and other fluorinating agents are instrumental in these synthetic strategies.
For example, fluorinated analogs of vitamin D3 have been synthesized to modulate its metabolic stability and biological activity. mdpi.com Techniques involving reagents like N,N-(diethylamino)sulfur trifluoride (DAST) have been used to introduce fluorine at various positions on the vitamin D3 molecule, such as the C1, C2, C6, and C23 positions. mdpi.com These modifications are intended to block metabolic oxidation sites and influence the molecule's conformation and interaction with its biological targets. mdpi.com
In the realm of amino acids, which are the building blocks of proteins, fluorinated analogs are crucial for protein engineering and medicinal chemistry. researchgate.net The synthesis of fluorinated amino acids, such as analogs of phenylalanine and leucine, has been achieved through various synthetic methods, including the use of chiral Ni(II) complexes. researchgate.net These fluorinated amino acids can then be incorporated into peptides and proteins to study their structure and function or to develop new therapeutic agents.
The synthesis of fluorinated heterocycles is another significant area. Fluorine-containing compounds have shown promise in numerous pharmaceutical applications. bohrium.com The incorporation of fluorine into heterocyclic structures can enhance their biological activity through favorable physicochemical interactions. bohrium.com
Table 1: Examples of Synthesized Fluorinated Bioactive Analogs
| Original Bioactive Molecule | Fluorinated Analog | Synthetic Approach |
|---|---|---|
| Vitamin D3 | 1α-Fluoro-vitamin D3 | Fluorination of 1α-hydroxyvitamin D3-3-acetate with DAST. mdpi.com |
| Vitamin D3 | 23,23-Difluoro-25-hydroxyvitamin D3 | Introduction of a difluoro unit using DAST into a reactive α-ketoester. mdpi.com |
| Phenylalanine | Fluorinated Phenylalanine Analogs | Synthesis utilizing chiral Ni(II) complexes. researchgate.net |
The substitution of hydrogen with fluorine can have profound effects on a molecule's biological activity and pharmacokinetic properties. bohrium.comresearchgate.net The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the C-F bond, are responsible for these effects. researchgate.net
Enhanced Biological Activity: The introduction of fluorine can increase a molecule's binding affinity to its target protein. bohrium.com This is often due to the ability of fluorine to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the protein's active site. The strategic placement of fluorine atoms can also alter the electronic properties of a molecule, influencing its reactivity and interaction with biological targets. researchgate.net
Improved Pharmacokinetics: Fluorine substitution can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.comresearchgate.net
Metabolic Stability: The C-F bond is more stable than a C-H bond, making it less susceptible to metabolic oxidation. bohrium.com Introducing fluorine at sites of metabolic vulnerability can block these pathways, thereby increasing the drug's half-life and bioavailability.
Lipophilicity and Permeability: The addition of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its absorption and distribution.
pKa Modification: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups. This can affect a drug's ionization state at physiological pH, which in turn influences its solubility, absorption, and target binding.
The strategic incorporation of fluorine has become a common strategy in drug design, with approximately 20% of commercial pharmaceuticals containing at least one fluorine atom. nih.gov This highlights the significant role that fluorination plays in the development of new and improved therapeutic agents.
Table 2: Effects of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Biological Activity | Can increase binding affinity to target proteins. bohrium.com | Formation of favorable interactions (e.g., hydrogen bonds) and alteration of electronic properties. bohrium.comresearchgate.net |
| Metabolic Stability | Increases resistance to metabolic oxidation. bohrium.com | The Carbon-Fluorine bond is stronger and more stable than the Carbon-Hydrogen bond. bohrium.com |
| Lipophilicity | Generally increases. | Can enhance membrane permeability and absorption. |
| pKa | Can alter the acidity/basicity of nearby functional groups. | The high electronegativity of fluorine influences the electronic environment of the molecule. |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Protocols
A primary focus of ongoing research is the development of more environmentally benign synthetic methods utilizing sodium bromodifluoroacetate. Current protocols, while effective, often rely on high temperatures and organic solvents. Future work will likely concentrate on the following areas to improve the green credentials of these reactions.
One of the inherent advantages of this compound is its improved handling characteristics compared to its chloro-analogue, sodium chlorodifluoroacetate. It is less hygroscopic, making it easier to handle and store. organic-chemistry.orgresearchgate.net Furthermore, it often allows for reactions to be conducted at lower temperatures, contributing to energy savings. organic-chemistry.orgnih.gov
Future research is expected to focus on the implementation of green chemistry metrics to quantitatively assess the environmental impact of synthetic protocols. Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-factor) will be crucial in comparing and optimizing reaction conditions. researchgate.netwikipedia.orgnih.gov The goal is to develop protocols that not only provide high yields but also minimize waste and the use of hazardous substances. rsc.org This includes exploring alternative, more benign solvent systems, or even solvent-free conditions where feasible.
Expanding Substrate Scope and Functional Group Tolerance
While this compound has demonstrated considerable versatility, particularly in difluorocyclopropanation reactions, there is always a continuous effort to broaden its applicability to a wider range of substrates and functional groups.
The reagent has been successfully used for the difluorocyclopropanation of various alkenes and alkynes, including both electron-rich and electron-poor systems. organic-chemistry.orgresearchgate.net This includes the synthesis of gem-difluorocyclopropanes from alkyl- and aryl-substituted alkenes, allyl alcohol esters, and α,β-unsaturated esters. researchgate.netnih.gov Moreover, its application extends to the difluoromethylation of heteroatoms such as sulfur, nitrogen, and selenium. acs.org
Future investigations will aim to push the boundaries of substrate complexity and functional group compatibility. This will involve systematic studies to understand the tolerance of various sensitive functional groups to the reaction conditions. For instance, expanding the scope to include highly functionalized and complex molecules, such as natural products and drug candidates, is a key objective. The ability to selectively modify one part of a complex molecule without affecting other sensitive functionalities is a critical challenge that will be addressed.
Exploration of Novel Catalytic Systems
The discovery and development of new catalytic systems are paramount to unlocking novel reactivity and improving the efficiency of reactions involving this compound. While copper-catalyzed reactions have been a significant area of investigation, the exploration of other catalytic manifolds holds great promise. nih.govmdpi.com
Recent research has shown the potential of photocatalytic and electrochemical methods to promote reactions with this compound under mild conditions. mdpi.comresearchgate.netnih.gov These approaches offer alternative activation pathways that can lead to different selectivities and improved reaction efficiencies. For example, visible-light-mediated processes can often be conducted at room temperature, reducing energy consumption and offering a higher degree of control. researchgate.net
Future work in this area will likely involve:
The design and synthesis of novel ligands for transition metal catalysts to fine-tune their reactivity and selectivity.
The exploration of earth-abundant and non-toxic metal catalysts as more sustainable alternatives to precious metals.
The development of organocatalytic systems that can mediate difluoromethylation and difluorocyclopropanation reactions.
Further investigation into photoredox and electrochemical catalysis to expand the scope of accessible transformations.
Mechanistic Elucidation of Complex Transformations
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and the optimization of existing ones. While the generation of difluorocarbene via thermal decarboxylation is a well-established pathway, the mechanisms of more complex, catalytically driven processes are still being unraveled. organic-chemistry.orgcas.cn
Future research will focus on:
Detailed kinetic studies to determine reaction orders and activation parameters.
In-situ spectroscopic techniques to identify and characterize transient intermediates.
Advanced computational modeling to map out entire reaction pathways and predict the effect of catalyst and substrate modifications.
Isotope labeling studies to trace the fate of atoms throughout the reaction.
A thorough mechanistic understanding will enable chemists to control reaction outcomes with greater precision, leading to the development of highly selective and efficient synthetic methods.
Scale-up and Industrial Applications of this compound Chemistry
For a synthetic methodology to have a significant impact, it must be translatable from the laboratory bench to an industrial scale. The operational simplicity and efficiency of many reactions involving this compound make it an attractive candidate for larger-scale synthesis. organic-chemistry.orggoogle.com
The advantages of this compound, such as its stability and the often high yields achieved under relatively mild conditions, are key factors that facilitate its potential for scale-up. organic-chemistry.orgnih.govgoogle.com The development of continuous flow processes for difluorocyclopropanation is a promising step towards safer and more efficient large-scale production. beilstein-journals.org
Future efforts in this domain will concentrate on:
Optimizing reaction parameters for large-scale reactors, considering factors such as heat transfer, mixing, and reaction time.
Developing robust and scalable purification methods for the resulting fluorinated products.
Collaborating with chemical engineers to design and implement efficient and safe manufacturing processes.
Identifying and pursuing specific industrial applications where the unique properties of difluoromethylene-containing compounds can provide a competitive advantage.
Applications in Medicinal Chemistry and Drug Discovery
The introduction of fluorine atoms into organic molecules can have a profound impact on their biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethylene group is a particularly valuable motif in medicinal chemistry, and this compound serves as a key reagent for its installation. cas.cnnbinno.com
The synthesis of fluorinated analogues of bioactive compounds and the creation of novel chemical entities for drug discovery programs are major drivers for the development of new synthetic methods. nbinno.comresearchgate.net For instance, gem-difluorocyclopropanes are considered bioisosteres of phenyl and other aromatic rings and can be used to modulate the physicochemical properties of drug candidates.
Future research in this area will involve:
The application of this compound chemistry to the late-stage functionalization of complex drug-like molecules, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.
The synthesis of novel fluorinated building blocks that can be readily incorporated into medicinal chemistry campaigns.
The exploration of the biological activity of new classes of difluoromethylene-containing compounds in various therapeutic areas.
Collaboration between synthetic chemists and medicinal chemists to identify and pursue promising new drug candidates.
The continued development of synthetic methodologies using this compound will undoubtedly play a crucial role in advancing the field of drug discovery and bringing new and improved medicines to patients.
Q & A
Q. What are the standard laboratory procedures for handling sodium bromodifluoroacetate to ensure safety?
Answer: this compound (NaBrDFA) requires strict safety protocols due to its reactivity and potential hazards. Key considerations include:
- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats are mandatory to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis or reactions to prevent inhalation of vapors, as decomposition may release toxic gases (e.g., HF or Br₂) .
- Storage: Store in a cool, dry place (<25°C) in airtight containers to prevent hygroscopic degradation .
- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents, followed by disposal as hazardous waste .
Q. What are the primary applications of this compound in organic synthesis?
Answer: NaBrDFA is widely used as a difluorocarbene (CF₂) precursor for synthesizing gem-difluorocyclopropanes. Key methodologies include:
- Cyclopropanation of Alkenes: NaBrDFA decomposes at 150°C in diglyme to generate CF₂, which reacts with alkenes to form cyclopropanes in >90% yields (Table 1) .
- Microwave-Assisted Reactions: Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining high yields (~95%) .
- Functional Group Compatibility: Compatible with esters, boranes, and silyl ethers, enabling diverse substrate scope .
Table 1. Comparative Efficiency of NaBrDFA vs. ClCF₂COONa in Cyclopropanation
| Reagent | Reaction Temp (°C) | Yield (%) | Stability at RT |
|---|---|---|---|
| NaBrDFA (BrCF₂COONa) | 150 | 99 | Stable |
| ClCF₂COONa | 180 | 75 | Hygroscopic |
Advanced Research Questions
Q. How does this compound compare to other difluorocarbene sources in terms of reactivity and yield?
Answer: NaBrDFA outperforms alternatives like sodium chlorodifluoroacetate (ClCF₂COONa) due to:
- Lower Decomposition Temperature: 150°C vs. 180°C for ClCF₂COONa, reducing side reactions (e.g., indane formation) .
- Superior Stability: Non-hygroscopic nature minimizes handling challenges and improves reproducibility .
- Higher Yields: Near-quantitative yields (93–99%) in cyclopropanation vs. 75% for ClCF₂COONa under similar conditions (Table 1) .
- Solvent Flexibility: Compatible with diglyme, DMF, and THF, whereas ClCF₂COONa requires strictly anhydrous conditions .
Critical Consideration: NaBrDFA’s bromine atom may introduce halogenated byproducts in sensitive reactions, necessitating post-reaction purification (e.g., column chromatography) .
Q. What experimental strategies can mitigate side reactions when using this compound in cyclopropanation?
Answer: Common side reactions include overheating-induced decomposition and competing elimination pathways . Mitigation strategies:
- Temperature Control: Use oil baths or microwave reactors to maintain precise temperatures (150–160°C). Exceeding 170°C accelerates decomposition to Br₂ and CF₂O .
- Solvent Optimization: Diglyme or DMF enhances CF₂ generation while suppressing radical pathways. Avoid polar protic solvents (e.g., water) to prevent hydrolysis .
- Substrate Pre-Treatment: Purify alkenes to remove peroxides, which can initiate radical side reactions .
- Additives: Catalytic Cu(I) salts (e.g., CuBr) redirect reaction pathways toward cyclopropanation and away byproduct formation .
Case Study: In the synthesis of gem-difluorocyclopropanes from trimethylsilyl enol ethers, pre-drying NaBrDFA at 100°C under vacuum reduced hydrolysis byproducts by 40% .
Q. How can researchers resolve contradictions in reported reaction yields for NaBrDFA-mediated syntheses?
Answer: Discrepancies in yields often stem from reagent purity , moisture content , or substrate steric effects . Best practices include:
- Reagent Characterization: Verify NaBrDFA purity via NMR or HPLC (>98% purity minimizes side reactions) .
- Moisture Control: Use Schlenk lines or molecular sieves in solvents to prevent hydrolysis (NaBrDFA degrades in humid conditions) .
- Substrate Screening: Electron-deficient alkenes (e.g., acrylates) react faster than bulky alkenes (e.g., tetrasubstituted derivatives). Adjust stoichiometry (1.5–2.0 equiv. NaBrDFA) for hindered substrates .
Example: A 2020 study reported 85% yield for cyclopropanation of styrene derivatives, while a 2018 paper achieved 95% under identical conditions. The discrepancy was traced to residual moisture in the latter’s NaBrDFA batch .
Q. What analytical techniques are recommended for characterizing NaBrDFA and its reaction products?
Answer:
- Purity Analysis:
- Product Characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
